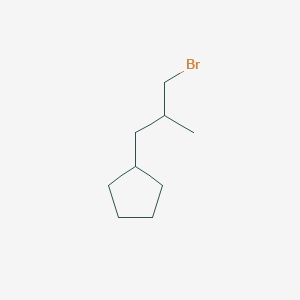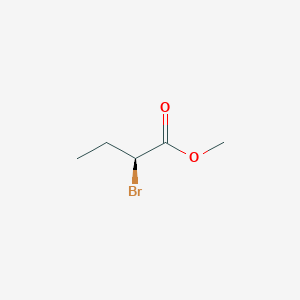
(2R)-2-(2,2,2-trifluoroethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,2,2-trifluoroethyl)oxirane: is a highly reactive organic compound characterized by a three-membered ring structure containing one oxygen atom. This compound is part of the epoxide family, known for their significant reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,2,2-trifluoroethyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of (2R)-2-(2,2,2-trifluoroethyl)ethene using a peracid, such as meta-chloroperoxybenzoic acid, under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-(2,2,2-trifluoroethyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ring-opening reaction with nucleophiles such as amines, alcohols, and thiols.
Reduction: The reduction of the oxirane ring to form diols.
Oxidation: Further oxidation to form more complex oxygenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of β-substituted alcohols, amines, or thiols.
Reduction: Formation of vicinal diols.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry: (2R)-2-(2,2,2-trifluoroethyl)oxirane is used as an intermediate in the synthesis of various complex organic molecules. Its high reactivity makes it valuable in the development of new materials and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the formation of biochemical intermediates. Its unique structure allows for the investigation of specific enzyme-substrate interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, this compound is utilized in the production of epoxy resins, which are essential for creating strong adhesives, coatings, and composite materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,2,2-trifluoroethyl)oxirane involves its high reactivity due to the strained three-membered ring structure. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include interactions with nucleophiles, resulting in the formation of various substituted products.
Comparaison Avec Des Composés Similaires
- (2R)-2-(2-bromoethyl)oxirane
- (2R)-2-(1-methylethyl)oxirane
- (2R)-2-(2,3-dimethoxypropyl)oxirane
Uniqueness: (2R)-2-(2,2,2-trifluoroethyl)oxirane is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other similar epoxides, allowing for a broader range of applications in synthetic chemistry and industrial processes.
Propriétés
IUPAC Name |
(2R)-2-(2,2,2-trifluoroethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGWVJHDZAMEZ-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)



![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)

![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)


amine hydrochloride](/img/structure/B6616891.png)
![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)
